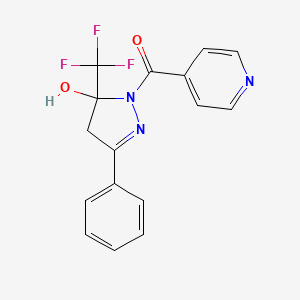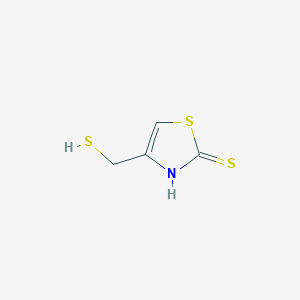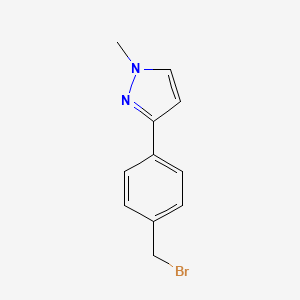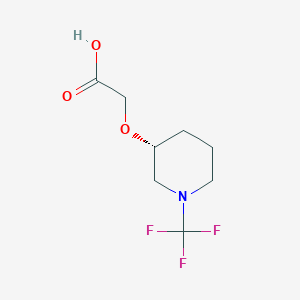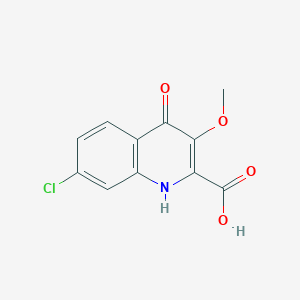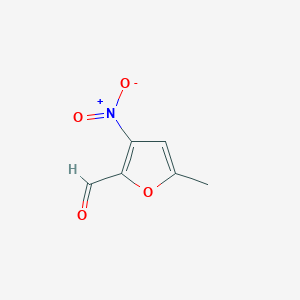
5-Methyl-3-nitro-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 5-methyl-3-nitro- is an organic compound with the molecular formula C6H5NO4 It is a derivative of furfural, where the furan ring is substituted with a methyl group at the 5-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-furancarboxaldehyde, 5-methyl-3-nitro- typically involves the nitration of 5-methylfurfural. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production methods for 2-furancarboxaldehyde, 5-methyl-3-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, 5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-methyl-3-nitro-2-furancarboxylic acid
Reduction: 5-methyl-3-amino-2-furancarboxaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 5-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-furancarboxaldehyde, 5-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Furancarboxaldehyde, 5-nitro-: Lacks the methyl group, which affects its physical and chemical properties.
Furfural: The parent compound without any substituents, used widely in the chemical industry
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and biological activities .
Eigenschaften
Molekularformel |
C6H5NO4 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
5-methyl-3-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3 |
InChI-Schlüssel |
BQWXUQOVTVWAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


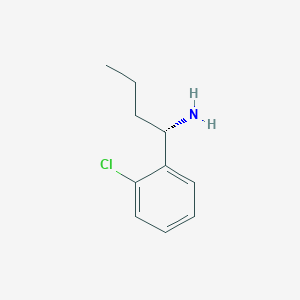
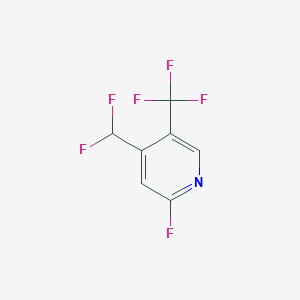
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
